molecular formula C18H22N6OS B2910195 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1037776-39-8

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2910195
CAS No.: 1037776-39-8
M. Wt: 370.48
InChI Key: TZLSJQFNYNAFQY-UHFFFAOYSA-N
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Description

The compound 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide features a quinazoline core substituted at position 4 with a butylamino group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further connected to a 3-methyl-1H-pyrazol-5-yl group. Quinazoline derivatives are well-documented for their roles in medicinal chemistry, particularly as kinase inhibitors, due to their ability to mimic ATP-binding domains . The sulfanyl bridge and pyrazole-acetamide side chain may enhance binding specificity and metabolic stability, making this compound a candidate for therapeutic or agrochemical applications .

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-3-4-9-19-17-13-7-5-6-8-14(13)20-18(22-17)26-11-16(25)21-15-10-12(2)23-24-15/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22)(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLSJQFNYNAFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline core, followed by the introduction of the butylamino group. The sulfanyl bridge is then formed, linking the quinazoline to the pyrazole moiety. The final step involves the acylation of the pyrazole ring to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinazoline or pyrazole rings.

Scientific Research Applications

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound (A): Quinazoline core with a butylamino group at position 4 and a sulfanyl-acetamide at position 2.
  • Compound B: Replaces quinazoline with a thieno[3,2-d]pyrimidin-4(3H)-one core, introducing a 4-chlorophenyl group and retaining the sulfanyl-acetamide-pyrazole motif .
  • Belonosudil (C): Quinazoline core with an indazol-5-ylamino group at position 4 and a phenoxy-linked acetamide connected to isopropyl .

Belonosudil’s indazolylamino group enhances kinase (ROCK) inhibition, suggesting that substituents at position 4 critically modulate target selectivity .

Linker and Substituent Analysis

  • Sulfanyl vs. Phenoxy Linkers: A’s sulfanyl bridge (C–S–C) offers greater flexibility and polarizability compared to C’s rigid phenoxy linker (C–O–C), which may influence membrane permeability .
  • Acetamide Side Chains : A’s 3-methylpyrazole group contrasts with C’s isopropyl and B’s 4-chlorophenyl. Pyrazole rings are associated with π-stacking interactions in enzyme active sites, as seen in Fipronil derivatives .

Data Table: Key Structural and Functional Attributes

Compound Core Structure Position 4 Substituent Linker Acetamide Substituent Potential Application Reference
Target Compound (A) Quinazoline Butylamino Sulfanyl 3-Methyl-1H-pyrazol-5-yl Kinase inhibition
Compound B Thienopyrimidinone 4-Chlorophenyl Sulfanyl 3-Methyl-1H-pyrazol-5-yl Insecticide derivatives
Belonosudil (C) Quinazoline Indazol-5-ylamino Phenoxy Isopropyl ROCK kinase inhibition
2-Chloro-N-[1-(4-CP)-3-CP]acetamide Pyrazole 4-Chlorophenyl Chloro 3-Cyano-1H-pyrazol-5-yl Fipronil analogs

Research Findings and Trends

  • Quinazoline vs. Thienopyrimidinone: The quinazoline core in A and C is associated with kinase targeting, while thienopyrimidinone in B may enhance agrochemical activity due to increased lipophilicity .
  • Substituent Effects: Butylamino groups (A) may balance hydrophobicity and hydrogen-bonding capacity, critical for kinase active-site interactions .

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